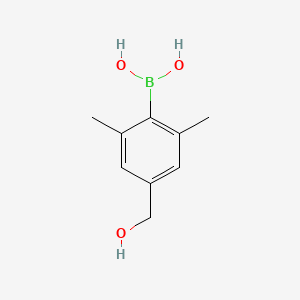
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Descripción general
Descripción
The compound you mentioned seems to be a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility and are used in a wide range of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic compounds with borate esters . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms . The exact structure of “4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid” would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific boronic acid would depend on its exact molecular structure. In general, boronic acids are known for their stability and reactivity .Aplicaciones Científicas De Investigación
- HMPB serves as a versatile reagent in catalytic reactions. For instance, it has been employed in the hydrogenative rearrangement of biomass-derived furfurals (such as furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (e.g., cyclopentanones and cyclopentanols). These cyclic compounds are valuable intermediates for producing O-containing chemicals, replacing traditional petroleum-based approaches .
- HMPB is a useful boron reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process enables the formation of carbon–carbon bonds under mild conditions. Its functional group tolerance and environmental compatibility make it a popular choice in organic synthesis .
- Researchers have explored HMPB’s role in polymer blends. By incorporating HMPB into polymer matrices, scientists aim to enhance mechanical, optical, and antioxidant properties. These blends offer solutions for emerging material requirements in various applications .
Catalysis and Hydrogenative Rearrangement
Suzuki–Miyaura Coupling
Polymer Blends and Material Science
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDJNYSKZIBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)CO)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



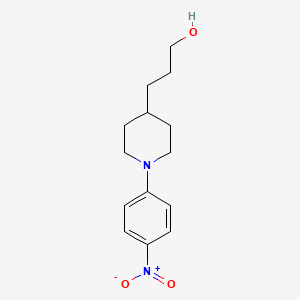
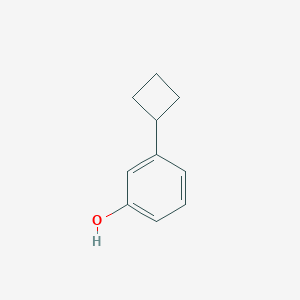
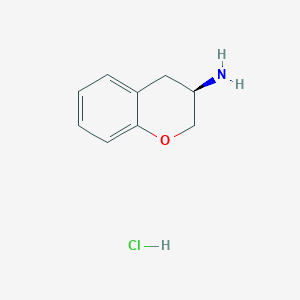
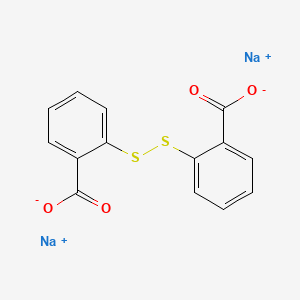





![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)


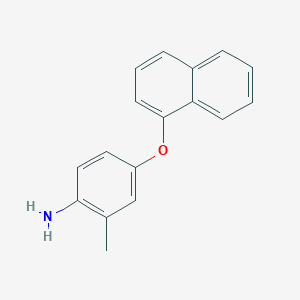
![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)